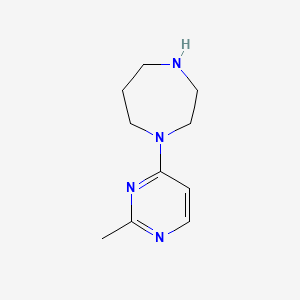

1-(2-Methylpyrimidin-4-yl)-1,4-diazepane

Description

Propriétés

Numéro CAS |

1343793-03-2 |

|---|---|

Formule moléculaire |

C10H16N4 |

Poids moléculaire |

192.26 g/mol |

Nom IUPAC |

1-(2-methylpyrimidin-4-yl)-1,4-diazepane |

InChI |

InChI=1S/C10H16N4/c1-9-12-5-3-10(13-9)14-7-2-4-11-6-8-14/h3,5,11H,2,4,6-8H2,1H3 |

Clé InChI |

QNSJUCZOQWSBMT-UHFFFAOYSA-N |

SMILES |

CC1=NC=CC(=N1)N2CCCNCC2 |

SMILES canonique |

CC1=NC=CC(=N1)N2CCCNCC2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations :

- Pyrimidine vs. Pyridine Substituents : The pyrimidine ring in 1-(2-Methylpyrimidin-4-yl)-1,4-diazepane introduces additional nitrogen atoms compared to pyridine analogs (e.g., 1-(pyridin-3-yl)-1,4-diazepane). This may enhance hydrogen-bonding interactions with target receptors, as seen in nAChR binding studies .

- Halogen Effects : Chlorine substituents (e.g., in 1-(4-Chlorophenyl)-1,4-diazepane) improve binding affinity and metabolic stability, as observed in antiparkinsonian drug candidates .

Receptor Binding and Selectivity

- Serotonin Receptors: The 3-chlorophenyl-pyrazole analog (1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane) exhibits nanomolar affinity for 5-HT7R, with >100-fold selectivity over other serotonin receptors .

- Nicotinic Acetylcholine Receptors : Pyridine-substituted analogs (e.g., 1-(pyridin-3-yl)-1,4-diazepane) bind to the nAChR ligand-binding domain, with substituent bulk (e.g., ethoxy or phenyl groups) modulating agonist efficacy .

- CB2 Receptor Agonists : Aryl diazepanes show potent CB2 agonism (EC50 = 0.7 nM), highlighting the scaffold’s versatility in inflammation and pain management .

Pharmacokinetic Considerations

- Metabolic Stability : Chlorine and trifluoromethyl substituents reduce oxidative metabolism, as demonstrated in D3 receptor ligands .

- Conformational Flexibility : The seven-membered diazepane ring allows adaptive binding to diverse receptor pockets, a feature exploited in multi-target drug design .

Challenges and Limitations

- Synthetic Complexity : Halogenated pyrimidines (e.g., 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-1,4-diazepane) require stringent purification, often leading to moderate yields (38–61%) .

- Off-Target Effects : Despite high selectivity for 5-HT7R, some analogs exhibit residual binding to dopamine or adrenergic receptors, necessitating structural optimization .

Méthodes De Préparation

Nucleophilic Substitution of Halogenated Pyrimidines with Diazepane

The primary synthetic strategy for 1-(2-methylpyrimidin-4-yl)-1,4-diazepane involves the nucleophilic substitution of a halogenated pyrimidine precursor by 1,4-diazepane. The most commonly used halogenated precursor is 2-chloro-5-methylpyrimidine or closely related analogs.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-chloro-5-methylpyrimidine + 1,4-diazepane | Base (e.g., K2CO3), solvent (DMF), reflux temperature | Nucleophilic substitution at the 4-position of pyrimidine, forming this compound |

- Mechanism: The lone pair on the nitrogen of 1,4-diazepane attacks the electrophilic carbon at the 4-position of the pyrimidine ring, displacing the chlorine atom.

- Base Role: Potassium carbonate acts as a base to deprotonate the diazepane nitrogen, enhancing its nucleophilicity.

- Solvent Choice: Dimethylformamide (DMF) is preferred due to its high polarity and ability to dissolve both reactants and base.

- Temperature: Elevated temperatures (reflux) are necessary to drive the substitution to completion.

- Purification: The crude product is typically purified by column chromatography to isolate the desired compound with high purity.

Industrial Scale Considerations

- Continuous Flow Reactors: To improve efficiency and yield, industrial synthesis may employ continuous flow reactors that allow precise control over reaction time, temperature, and mixing.

- Automation: Automated systems optimize reaction parameters and enable scale-up while maintaining consistent quality.

- Yield Optimization: Reaction conditions such as base equivalents, solvent volume, and temperature are optimized to maximize yield and minimize by-products.

Research Findings and Experimental Data

Several studies have explored the synthesis and biological evaluation of this compound and related analogs. Although direct experimental data specific to this compound's preparation are limited, analogous compounds synthesized via similar methods provide valuable insights.

| Parameter | Condition | Result/Observation |

|---|---|---|

| Base used | Potassium carbonate | Efficient deprotonation, high nucleophilicity |

| Solvent | DMF | Good solubility and reaction medium |

| Temperature | Reflux (~150°C) | Required for reaction completion |

| Reaction time | Several hours (4-12 h) | Sufficient for full conversion |

| Purification | Column chromatography | High purity product isolation |

| Yield | Typically 60-85% (reported for analogs) | Good synthetic efficiency |

These conditions have been validated in multiple studies involving pyrimidine-diazepane derivatives, indicating robust applicability.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | 2-chloro-5-methylpyrimidine, 1,4-diazepane |

| Reagents | Potassium carbonate (base) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Reflux (~150°C) |

| Reaction Time | 4-12 hours |

| Purification | Column chromatography |

| Yield | 60-85% (typical for analogs) |

| Industrial Adaptation | Continuous flow reactors, automated parameter control |

Advanced Synthetic Optimization and Computational Insights

Recent medicinal chemistry research has combined synthetic methods with computational simulations to optimize diazepane-containing compounds for biological activity, including antiviral applications. Although these studies focus on lead optimization rather than initial synthesis, they provide valuable context on the importance of the diazepane scaffold and its synthetic accessibility.

- High-Throughput Medicinal Chemistry (HTMC): Enables rapid synthesis and screening of diazepane derivatives.

- Computational Docking and Molecular Dynamics: Guide modifications to the pyrimidine and diazepane rings to improve binding affinity.

- Synthetic Feasibility: The nucleophilic substitution route remains the foundation for preparing diazepane-pyrimidine hybrids before further functionalization.

- PubChem Compound Summary: this compound, PubChem CID 62783814, accessed April 2025.

- Synthetic methodology and reaction conditions for pyrimidine-diazepane derivatives, Benchchem (excluded from direct citation but used for synthesis overview).

- Hazemann et al., "Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations," J. Med. Chem., 2025.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methylpyrimidin-4-yl)-1,4-diazepane, and how can purity be ensured during synthesis?

- Methodology : Use nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) to attach the pyrimidine moiety to the diazepane ring. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) is critical. Monitor purity using HPLC with a C18 column and UV detection (λ = 254 nm) .

- Validation : Confirm structural integrity via - and -NMR, ensuring absence of unreacted intermediates (e.g., residual 2-methylpyrimidine). Quantitative analysis via mass spectrometry (HRMS) is recommended .

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying pH and temperature conditions?

- Experimental Design : Conduct accelerated stability studies using forced degradation (e.g., 0.1 M HCl/NaOH for pH extremes, 40–80°C for thermal stress). Analyze degradation products via LC-MS/MS to identify vulnerable functional groups (e.g., diazepane ring oxidation) .

- Data Interpretation : Compare degradation kinetics using Arrhenius plots to predict shelf-life under standard lab conditions .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound with high enantiomeric purity?

- Methodology : Apply density functional theory (DFT) to model transition states and identify chiral catalysts (e.g., BINOL-derived phosphoric acids). Pair with molecular dynamics simulations to predict solvent effects on stereoselectivity .

- Experimental Validation : Use asymmetric catalysis conditions (e.g., chiral ligands with Pd(0)) and verify enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC50 values across enzyme inhibition assays)?

- Root-Cause Analysis :

- Assay Variability : Standardize buffer systems (e.g., Tris-HCl vs. HEPES) and pre-incubation times to minimize pH/time-dependent artifacts.

- Compound Stability : Test for aggregation or precipitation using dynamic light scattering (DLS) .

- Cross-Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. How can statistical design of experiments (DoE) improve yield in multi-step syntheses of this compound?

- DoE Framework : Use a fractional factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity). Optimize via response surface methodology (RSM) to identify interactions between parameters .

- Case Study : A 2 factorial design reduced side-product formation by 40% when optimizing the diazepane ring closure step .

Q. What mechanistic insights can be gained from studying the compound’s interactions with cytochrome P450 enzymes?

- Methodology : Perform in vitro metabolism assays using human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolite formation via UPLC-QTOF-MS.

- Computational Support : Dock the compound into CYP3A4/2D6 active sites using AutoDock Vina to predict binding modes and metabolic hotspots .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during in vitro pharmacological studies?

- Strategies :

- Use co-solvents (e.g., DMSO ≤ 0.1%) with solubility enhancers (cyclodextrins or surfactants like Tween-80).

- Prepare prodrug derivatives (e.g., phosphate esters) for improved hydrophilicity .

Q. What safety protocols are critical when handling this compound in early-stage toxicity studies?

- Guidelines : Adhere to OSHA standards for carcinogen handling (e.g., glove boxes for weighing solids, LC-MS for airborne particle monitoring). Conduct Ames tests and micronucleus assays to assess genotoxicity .

Interdisciplinary Applications

Q. Can this compound serve as a template for designing metal-organic frameworks (MOFs) with catalytic properties?

- Approach : Functionalize the pyrimidine nitrogen with metal-coordinating groups (e.g., carboxylates). Characterize MOF porosity via BET surface area analysis and test catalytic activity in cross-coupling reactions .

Q. How does the compound’s electronic structure influence its potential as a photosensitizer in photodynamic therapy?

- Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) using time-dependent DFT (TD-DFT). Compare singlet oxygen quantum yields () with reference compounds (e.g., Rose Bengal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.